3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
The compound “3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one” is a derivative of the pyrido[2,3-d]pyrimidin-4(1H)-one family . These compounds have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones, including the 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, can be achieved through a microwave-assisted method . This method involves the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU in an aqueous medium . The DBU–H2O system can be recycled five times without activity loss .Molecular Structure Analysis
The molecular structure of 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a part of the broader family of pyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are characterized by a pyrimidine ring fused with a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one are primarily its synthesis reactions . The compound can be synthesized by reacting 2-amino-nicotinonitriles with carbonyls in the presence of DBU .Scientific Research Applications
Synthesis and Structural Analysis
3-Phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one has been utilized in various synthetic pathways to create novel compounds. For instance, Gomha et al. (2018) used it in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. Their study also included antimicrobial evaluation of these compounds, revealing some with mild activities (Gomha et al., 2018).
Antimicrobial Properties
In another study, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates, including derivatives of 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one, was investigated under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines. This process aimed to explore potential antimicrobial properties (Davoodnia et al., 2009).
Antitumor and Cytotoxic Activities
Research by Kökbudak et al. (2020) synthesized derivatives of this compound and assessed their cytotoxic activities against human liver and breast cancer cell lines. The study indicates the potential of these derivatives in cancer treatment (Kökbudak et al., 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant potential of substituted derivatives of 3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one was explored by Shetty et al. (2022). They synthesized novel pyridopyrimidines derivatives and evaluated their antioxidant potency, revealing promising molecules for further discovery (Shetty et al., 2022). Similarly, Abdelgawad et al. (2018) investigated derivatives for their anti-inflammatory effects and found some compounds exhibiting better inhibition than standard drugs (Abdelgawad et al., 2018).
Corrosion Inhibition
Hashim et al. (2012) studied the compound's effectiveness as a corrosion inhibitor for mild steel in sulfuric acid medium. The study revealed that it significantly inhibits corrosion, following a chemisorption mode of action (Hashim et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14-12-7-4-9-16-13(12)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUZVTVRBNQIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenethyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one |
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